N,N,3-trimethylpyrazine-2-sulfonamide
Description
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N,N,3-trimethylpyrazine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-6-7(9-5-4-8-6)13(11,12)10(2)3/h4-5H,1-3H3 |
InChI Key |
PXLYMKBKNHAQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for N,N,3-Trimethylpyrazine-2-Sulfonamide
Pyrazine Core Synthesis
The pyrazine scaffold is typically constructed via condensation reactions. For 3-methylpyrazine derivatives, 2,3-butanedione and 1,2-diaminopropane are key precursors. The reaction proceeds as follows:
- Condensation : 2,3-Butanedione reacts with 1,2-diaminopropane under acidic conditions to form 2,3,5-trimethyl-5,6-dihydropyrazine.
- Dehydrogenation : Oxidation with air or potassium hydroxide yields 2,3,5-trimethylpyrazine.
For regioselective 3-methylpyrazine synthesis, L-threonine or L-serine serves as a substrate under Maillard reaction conditions (120–300°C).
Sulfonylation and Sulfonamide Formation
Sulfonamide incorporation involves two stages:
Stage 1: Synthesis of 3-Methylpyrazine-2-sulfonyl Chloride
- Direct Sulfonation :
React 3-methylpyrazine with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by treatment with thionyl chloride (SOCl₂) to form the sulfonyl chloride.3-Methylpyrazine + ClSO₃H → 3-Methylpyrazine-2-sulfonic acid 3-Methylpyrazine-2-sulfonic acid + SOCl₂ → 3-Methylpyrazine-2-sulfonyl chloride - Alternative Route :
Pyrazine derivatives with electron-withdrawing groups (e.g., nitro) undergo sulfonation more readily. For example, nitration followed by reduction and sulfonation can enhance regioselectivity.
Stage 2: Sulfonamide Coupling
React the sulfonyl chloride with dimethylamine in the presence of a base (e.g., pyridine or Na₂CO₃):
3-Methylpyrazine-2-sulfonyl chloride + (CH₃)₂NH → this compound + HCl
Reaction Optimization Data
Key Challenges and Solutions
- Regioselectivity : Directing sulfonation to position 2 requires electron-donating groups (e.g., methyl at position 3).
- Purification : Silica gel chromatography or recrystallization (ethyl acetate/hexane) removes unreacted sulfonyl chloride.
- Stability : Sulfonyl chlorides are moisture-sensitive; reactions require anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions: N,N,3-trimethylpyrazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N,3-trimethylpyrazine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of N,N,3-trimethylpyrazine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity . This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on sulfonamide derivatives with pyrazine, pyridine, or triazine cores, as well as compounds with analogous substitution patterns or biological activities.
Structural Analogues
Key Observations :
- The N,N-dimethylation on the sulfonamide may reduce hydrogen-bonding capacity, altering receptor interactions relative to primary sulfonamides.
- Core Heterocycle : Pyrazine-based sulfonamides (e.g., sulfapyrazine in ) exhibit antibacterial activity, whereas thiophene-sulfonamides () target anti-apoptotic proteins. The electron-deficient pyrazine ring may enhance π-stacking interactions in biological systems compared to pyridine or thiophene.
Electronic and Physicochemical Properties
- Acidity/Basicity: Sulfonamide protons (pKa ~10–11) are less acidic than phenolic groups but more acidic than amines. The N,N-dimethylation in the target compound likely increases basicity slightly compared to primary sulfonamides.
- Electronic Effects : Pyrazine’s electron-withdrawing nature polarizes the sulfonamide group, enhancing electrophilicity at the sulfur center. This contrasts with thiophene-sulfonamides (), where the electron-rich thiophene may stabilize resonance structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
